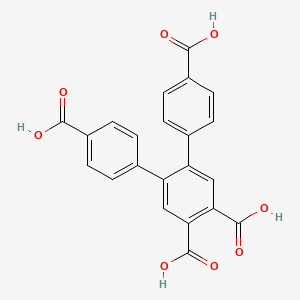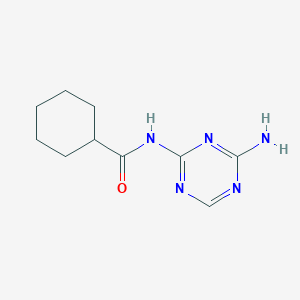
6-Fluoro-5-methylnicotinoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methylnicotinoyl Chloride is a chemical compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinoyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylnicotinoyl Chloride typically involves the chlorination of 6-Fluoro-5-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Fluoro-5-methylnicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-Fluoro-5-methylnicotinamides or esters.
Hydrolysis: Formation of 6-Fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-Fluoro-5-methylnicotinyl alcohol or amine derivatives.
Applications De Recherche Scientifique
6-Fluoro-5-methylnicotinoyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methylnicotinoyl Chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-5-methylnicotinic Acid: The parent acid from which the chloride is derived.
6-Fluoro-5-methylnicotinamide: A derivative formed through nucleophilic substitution.
6-Fluoro-5-methylnicotinyl Alcohol: A reduction product of the chloride.
Uniqueness
6-Fluoro-5-methylnicotinoyl Chloride is unique due to its high reactivity and versatility in forming various derivatives. Its fluorine and methyl substitutions confer specific electronic properties that can be exploited in different chemical and biological applications.
Propriétés
Formule moléculaire |
C7H5ClFNO |
|---|---|
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
6-fluoro-5-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |
Clé InChI |
ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


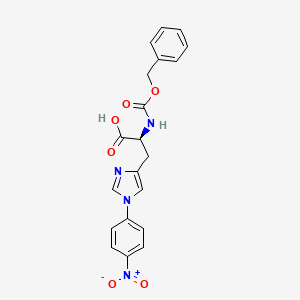

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
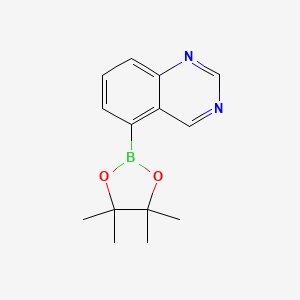
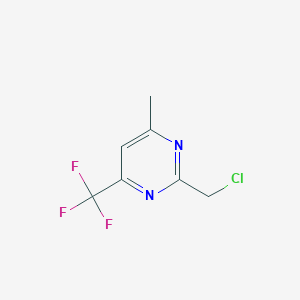
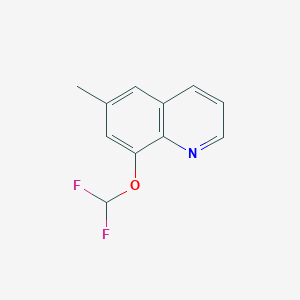


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)



